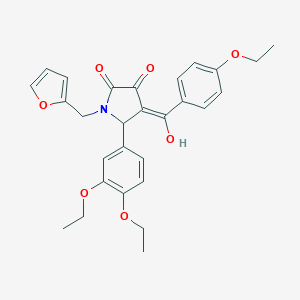![molecular formula C20H24N2O2 B384990 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol CAS No. 615280-03-0](/img/structure/B384990.png)
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is attached to a propyl group and a methylphenoxy group .Chemical Reactions Analysis
While specific chemical reactions involving this compound aren’t available, similar compounds are known to be strong electron donor molecules that can be used for n-type doping . They show conductivity as a dopant .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent
This compound, belonging to the benzimidazole class, may have potential as a therapeutic agent due to the pharmacological significance of its core structure . Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties. The specific substituents in this compound could be explored for targeted therapies, possibly acting on cellular signaling pathways or as enzyme inhibitors.
Agriculture: Pesticide Development
In agriculture, benzimidazole derivatives have been utilized as fungicides and pesticides . The unique structure of this compound could be synthesized and tested for its efficacy in protecting crops from pests and diseases, potentially leading to the development of new agricultural chemicals with improved safety profiles and environmental compatibility.
Material Science: Organic Semiconductor
The benzimidazole moiety is a promising candidate for use in organic semiconductors due to its electron-rich nature . The compound could be investigated for its electrical conductivity properties and its potential integration into organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).
Environmental Science: Pollutant Removal
Compounds with benzimidazole structures have been studied for their ability to remove pollutants from the environment . This particular compound could be researched for its adsorption capacity and used in the development of filtration materials or methods for water treatment and purification systems.
Biochemistry: Enzyme Inhibition Studies
Benzimidazole derivatives are known to act as inhibitors for various enzymes, which is crucial in understanding metabolic pathways and disease mechanisms . This compound could be used in biochemical assays to study its inhibitory effects on specific enzymes, aiding in the discovery of new drug targets.
Pharmacology: Drug Delivery Systems
The structural complexity of this compound makes it a candidate for exploration within drug delivery systems . Its ability to form stable complexes with other molecules could be advantageous in designing carrier systems that improve the bioavailability and targeted delivery of therapeutic agents.
Mécanisme D'action
- TPBi primarily interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, TPBi is commonly used as a functional material in organic light-emitting diodes (OLEDs) and electronic transport layers (ETLs) for perovskite solar cells .
- In OLEDs, TPBi acts as an electron transport layer, facilitating efficient charge transfer from the emissive layer to the electrode. Its electronic properties contribute to improved device performance .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Propriétés
IUPAC Name |
3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-22-19-10-3-2-9-18(19)21-20(22)11-5-13-23/h2-4,7-10,15,23H,5-6,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSCUDIHBCXQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384907.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[3-(isopentyloxy)phenyl]-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384908.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-4-(4-propoxybenzoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384909.png)
![5-[3-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384913.png)
![5-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384914.png)
![5-(3-butoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384915.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B384917.png)

![1-[2-(Dimethylamino)ethyl]-4-hydroxy-2-(3-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384919.png)
![5-[3-ethoxy-4-(pentyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384922.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-(isopentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384923.png)
![5-[4-(allyloxy)-3-ethoxyphenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384924.png)
![1-(furan-2-ylmethyl)-4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384926.png)
![4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one](/img/structure/B384929.png)